molecular formula C6H11N3 B6156194 2-(1H-pyrazol-4-yl)propan-2-amine CAS No. 1215924-75-6

2-(1H-pyrazol-4-yl)propan-2-amine

Cat. No.: B6156194
CAS No.: 1215924-75-6
M. Wt: 125.2
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Description

2-(1H-pyrazol-4-yl)propan-2-amine is a chemical compound that features a pyrazole ring attached to a propan-2-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-4-yl)propan-2-amine typically involves the condensation of pyrazole derivatives with appropriate amine precursors. One common method includes the reaction of pyrazole-4-carbaldehyde with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as chloro(trimethyl)silane and pyridine at elevated temperatures (around 90°C) in ambient air .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-4-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the amine group, leading to secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce secondary amines.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-4-yl)propan-2-amine involves its interaction with specific molecular targets. For instance, as a potential CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin proteins and subsequent phosphorylation of target substrates. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-pyrazol-4-yl)propan-2-amine is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its propan-2-amine group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and drug development.

Properties

CAS No.

1215924-75-6

Molecular Formula

C6H11N3

Molecular Weight

125.2

Purity

95

Origin of Product

United States

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